2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methoxymethyl group attached to a 4-methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the aminooxy functionality. The methoxymethyl group is then added through a series of reactions involving methylation and subsequent functional group transformations. The final step involves the formation of the 4-methylpentanoic acid backbone through a series of carbon-carbon bond-forming reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used for deprotection.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino compound. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group can influence the compound’s solubility and reactivity. These functional groups collectively contribute to the compound’s overall activity and specificity in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: A similar compound with a propanoic acid backbone instead of a pentanoic acid backbone.
2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid: Another related compound with a different alkyl chain length and branching.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-12(2)9-16(11-21-3,14(18)19)23-17-15(20)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
QNHALPAIGNAXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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